Lipophilicity-Driven Differentiation: Computed logP of 3-n-Propyl vs. 3-H and 3-Isopropyl Analogs
The 3-n-propyl substituent increases the computed XLogP3-AA of the target compound to 2.5, compared with 1.5 for the parent 5,7-dihydroxy-4-methylcoumarin (3-H) [1]. This calculated difference reflects the incremental lipophilicity contributed by the three-carbon alkyl chain. The 3-isopropyl analog, a branched isomer, is predicted to have a similar logP but a markedly different molecular shape and steric profile, which can influence target binding and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 5,7-Dihydroxy-4-methylcoumarin (parent, 3-H): XLogP3-AA = 1.5 |
| Quantified Difference | Δ XLogP3-AA ≈ +1.0 (3-propyl vs. 3-H) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Controlled lipophilicity modulation is essential for optimizing membrane permeability and oral bioavailability in early drug discovery; the 3-propyl chain delivers a specific, quantifiable logP increment that can be exploited in SAR campaigns.
- [1] PubChem Compound Summary for CID 5397911, computed XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 53481771 (3-isopropyl-4-methyl-5,7-dihydroxycoumarin) for structural annotation. View Source
